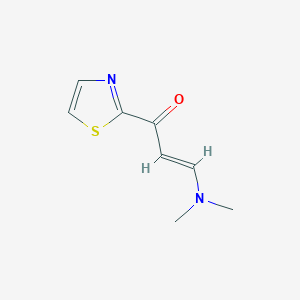
1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is "1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid" . It’s a compound with a benzothiazole moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings).
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular formula of C12H12N2O2S .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular weight of 248.3 .
Aplicaciones Científicas De Investigación
Non-Linear Optic Application
Compounds derived from benzothiazole, such as 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been investigated for their potential application in non-linear optics. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity was explored, focusing on substituting the 2-position with strong electron-acceptor groups. These compounds exhibit expected non-linear optical properties, making them candidates for optical applications (Hrobárik, Sigmundová, & Zahradník, 2004).
Analytical Applications
Another application area is in the field of analytical chemistry. Derivatives of benzothiazole, similar to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used as neutral ionophores in the construction of novel sensors. For instance, a study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone can be used for creating an Er(III) membrane sensor, exhibiting high selectivity and wide applicability for analytical purposes (Ganjali et al., 2007).
Synthesis of Pyrazole Derivatives
Benzothiazole-based compounds, similar in structure to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used in the synthesis of novel pyrazole derivatives. These compounds, pendant to benzothiazole, are prepared through 1,3-dipolar cycloaddition reactions and have various potential applications in chemical synthesis (Kheder, Mabkhot, Zahian, & Mohamed, 2014).
Synthesis of Carbonyl Compounds
Benzothiazole-2-carbaldehyde, a related compound, has been utilized in the synthesis of aldehydes and ketones via transaminations. This method, which may be relevant for derivatives like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, offers wide applications with yields generally over 80% (Calō, Lopez, & Todesco, 1972).
Antitumor Agents
Derivatives of 1,3-benzothiazol-2-yl have been explored for their potential as antitumor agents. Specifically, compounds synthesized from 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have shown significant antitumor activity. These findings indicate potential applications of related benzothiazole derivatives, like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, in the development of new antitumor drugs (Matiichuk et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRQKWGOBSLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)
